molecular formula C20H15FO3 B6411870 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid CAS No. 1261913-12-5

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6411870
CAS No.: 1261913-12-5
M. Wt: 322.3 g/mol
InChI Key: HYJZDYBFSQHPLC-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorobenzoic acid moiety can be reduced to form fluorobenzyl alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the benzyloxy group can yield 4-benzyloxybenzaldehyde or 4-benzyloxybenzoic acid.
  • Reduction of the fluorobenzoic acid can produce 2-fluorobenzyl alcohol.
  • Substitution reactions can lead to various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoic acid: Contains the fluorobenzoic acid moiety but lacks the benzyloxy group.

    4-Formylphenylboronic acid: Used in similar synthetic applications but has different functional groups.

Uniqueness: 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorobenzoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-11-8-16(12-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJZDYBFSQHPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692256
Record name 4'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-12-5
Record name 4'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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